molecular formula C19H18F4N2O3 B11468716 Propanoic acid, 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-[(phenylmethyl)amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-[(phenylmethyl)amino]-, ethyl ester

Cat. No.: B11468716
M. Wt: 398.4 g/mol
InChI Key: AYOWGGDQBMMFSQ-UHFFFAOYSA-N
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Description

ETHYL 2-(BENZYLAMINO)-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound with significant potential in various scientific fields. This compound features a trifluoromethyl group, which is known for its stability and unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(BENZYLAMINO)-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 3-(benzylamino)propionate with trifluoromethylating agents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(BENZYLAMINO)-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 2-(BENZYLAMINO)-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-(BENZYLAMINO)-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated amines and esters, such as:

Uniqueness

ETHYL 2-(BENZYLAMINO)-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18F4N2O3

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 2-(benzylamino)-3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]propanoate

InChI

InChI=1S/C19H18F4N2O3/c1-2-28-17(27)18(19(21,22)23,24-12-13-7-4-3-5-8-13)25-16(26)14-9-6-10-15(20)11-14/h3-11,24H,2,12H2,1H3,(H,25,26)

InChI Key

AYOWGGDQBMMFSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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